molecular formula C16H24N2O6S B11131002 1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide

1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide

Cat. No.: B11131002
M. Wt: 372.4 g/mol
InChI Key: RYDTWLCEPHYSHY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions using appropriate hydroxyethylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is unique due to the presence of both the sulfonyl and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H24N2O6S/c1-23-14-6-5-13(10-15(14)24-2)25(21,22)18-8-3-4-12(11-18)16(20)17-7-9-19/h5-6,10,12,19H,3-4,7-9,11H2,1-2H3,(H,17,20)

InChI Key

RYDTWLCEPHYSHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCO)OC

Origin of Product

United States

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